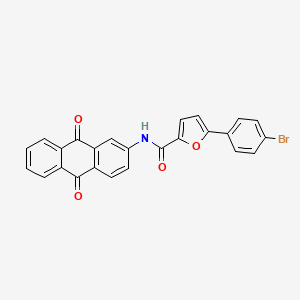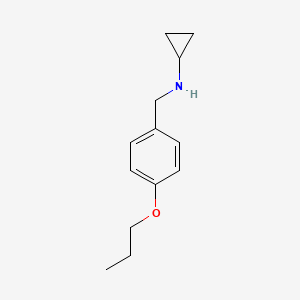
N-(4-propoxybenzyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Propoxybenzyl)cyclopropanamine (PBCA) is a cyclopropane-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. PBCA is a derivative of cyclopropanamine, which is a cyclic amine with a three-membered ring structure. The unique structural features of PBCA make it an interesting compound to investigate its mechanism of action, biochemical and physiological effects, and future research directions.
作用机制
The mechanism of action of N-(4-propoxybenzyl)cyclopropanamine is not fully understood, but it is believed to interact with specific receptors in the brain. N-(4-propoxybenzyl)cyclopropanamine has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-propoxybenzyl)cyclopropanamine has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(4-propoxybenzyl)cyclopropanamine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(4-propoxybenzyl)cyclopropanamine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
实验室实验的优点和局限性
N-(4-propoxybenzyl)cyclopropanamine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. N-(4-propoxybenzyl)cyclopropanamine is also relatively stable and can be easily synthesized in large quantities. However, the limitations of N-(4-propoxybenzyl)cyclopropanamine include its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on N-(4-propoxybenzyl)cyclopropanamine. One potential direction is to investigate the structure-activity relationship of N-(4-propoxybenzyl)cyclopropanamine and its derivatives, which may lead to the development of more potent and selective compounds for the treatment of various diseases. Another direction is to investigate the potential therapeutic effects of N-(4-propoxybenzyl)cyclopropanamine in animal models of depression, anxiety, and schizophrenia. Additionally, the use of N-(4-propoxybenzyl)cyclopropanamine as a tool for studying the function of specific receptors in the brain may provide valuable insights into the underlying mechanisms of various neurological disorders.
Conclusion:
In conclusion, N-(4-propoxybenzyl)cyclopropanamine is a unique cyclopropane-containing compound with potential applications in scientific research. The compound has been shown to have various biochemical and physiological effects, and its mechanism of action is still being investigated. Despite its limitations, N-(4-propoxybenzyl)cyclopropanamine has several advantages for lab experiments, and its potential therapeutic properties make it an interesting compound for future research.
合成方法
The synthesis of N-(4-propoxybenzyl)cyclopropanamine involves the reaction of cyclopropanamine with 4-propoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The yield of N-(4-propoxybenzyl)cyclopropanamine can be enhanced by optimizing reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
N-(4-propoxybenzyl)cyclopropanamine has been extensively studied for its potential applications in scientific research. The compound has been used as a ligand in the development of new drugs for the treatment of various diseases such as depression, anxiety, and schizophrenia. N-(4-propoxybenzyl)cyclopropanamine has also been used as a building block in the synthesis of novel compounds with potential therapeutic properties.
属性
IUPAC Name |
N-[(4-propoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h3-4,7-8,12,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQZSIWPPIZJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propoxybenzyl)cyclopropanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)

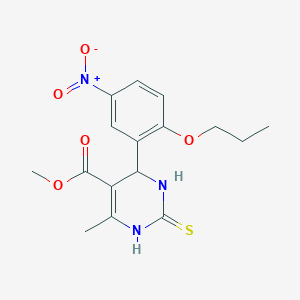
![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)
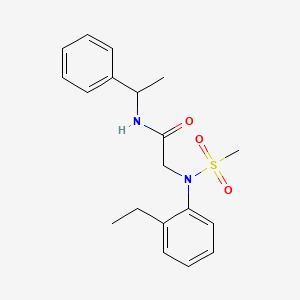
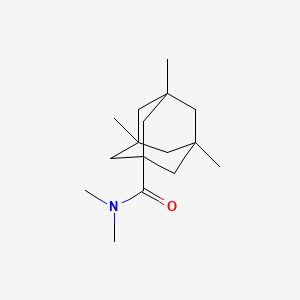
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)
![methyl 4-({4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5186303.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)
